molecular formula C27H37N3O5 B3971642 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate

1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate

Cat. No. B3971642
M. Wt: 483.6 g/mol
InChI Key: MXLXOOSCCAKQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the study of various physiological and biochemical processes. The purpose of

Mechanism of Action

The mechanism of action of 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist for serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine. It has also been shown to increase the expression of various neurotrophic factors, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This compound is also relatively easy to synthesize and purify, which makes it an attractive compound for use in scientific research. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a safe and controlled manner to avoid any adverse effects.

Future Directions

There are several future directions for the study of 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate. One possible direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the study of its effects on various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of various neurological disorders.

Scientific Research Applications

1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has been extensively used in the study of various physiological and biochemical processes. It is commonly used as a ligand for the study of serotonin receptors, particularly the 5-HT1A receptor. It has also been used in the study of dopamine receptors, particularly the D2 receptor. This compound has been used in the study of various neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O.C2H2O4/c1-3-21-8-10-22(11-9-21)20-26-14-12-23(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2;3-1(4)2(5)6/h4-11,23H,3,12-20H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLXOOSCCAKQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
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1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate

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